molecular formula C13H16O4 B13566620 4-(Tert-butoxycarbonylmethyl)benzoic acid

4-(Tert-butoxycarbonylmethyl)benzoic acid

Cat. No.: B13566620
M. Wt: 236.26 g/mol
InChI Key: BSGZHYIRZWPADY-UHFFFAOYSA-N
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Description

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, featuring a tert-butoxy group and an oxoethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid typically involves the esterification of benzoic acid derivatives followed by the introduction of the tert-butoxy group. One common method involves the reaction of 4-carboxybenzaldehyde with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester intermediate. Subsequent hydrolysis of the ester yields the desired 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The oxoethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the tert-butoxy and oxoethyl groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-4-6-10(7-5-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

BSGZHYIRZWPADY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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